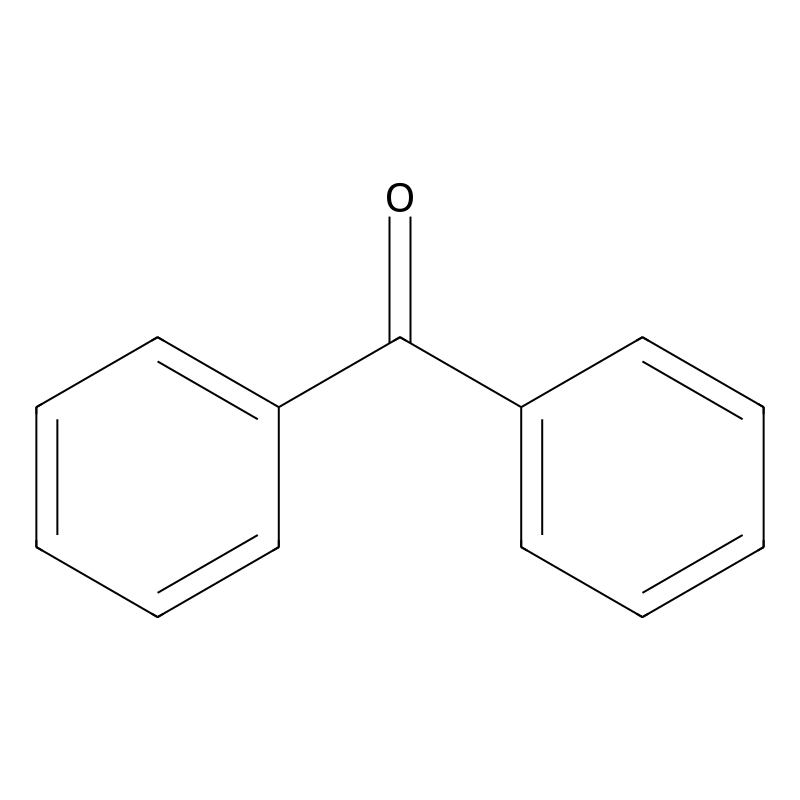

Benzophenone

C13H10O

C6H5COC6H5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C13H10O

C6H5COC6H5

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.37X10+2 mg/L at 25 °C

One gram dissolves in 7.5 mL alcohol and 6 mL ether; soluble in chloroform

Very soluble in acetone, acetic acid, and carbon disulfide; soluble in benzene and methanol.

0.137 mg/mL at 25 °C

Solubility in water: none

insoluble in water and glycerol; slightly soluble in propylene glycol; soluble in oils

very soluble (in ethanol)

Synonyms

Canonical SMILES

Photoinitiator for Polymerization Reactions

Benzophenone acts as a photoinitiator, a molecule that initiates polymerization reactions upon exposure to light. When irradiated with ultraviolet (UV) light, benzophenone undergoes a chemical reaction that generates free radicals. These free radicals then attack monomers, initiating the chain reaction of polymerization, leading to the formation of polymers [1]. This property makes benzophenone valuable in studying and developing light-curable polymers for various applications, such as dental fillings, coatings, and 3D printing resins [2].

[1] You can find a detailed explanation of photoinitiators in this chemistry textbook chapter: ""[2] An example of a research paper on benzophenone-based photoinitiators for 3D printing: ""

Probe Molecule for Studying Photochemical Reactions

Benzophenone's well-defined UV absorption spectrum and its ability to undergo well-understood photochemical reactions make it a valuable probe molecule in scientific research. Researchers can use benzophenone to study various photochemical processes, such as light-induced degradation of materials or the efficiency of light-harvesting complexes in photosynthesis [3]. By monitoring the changes in benzophenone's concentration or its photoproducts, scientists can gain insights into the underlying mechanisms of these photochemical reactions.

[3] Here's a research paper using benzophenone as a probe molecule to study photodegradation: ""

Benzophenone is an organic compound with the chemical formula and is classified as the simplest diaryl ketone. It appears as a white solid with a low melting point and a rose-like odor, making it soluble in various organic solvents. This compound naturally occurs in several fungi, fruits, and plants, including grapes. Benzophenone serves as a significant building block in organic chemistry due to its versatile reactivity and applications in various fields, including photochemistry and materials science .

Benzophenone's mechanism of action depends on the specific application. Here are two examples:

- UV-absorber: In plastics and sunscreens, benzophenone absorbs UV radiation, protecting the material or skin from UV damage [3]. The exact mechanism involves the molecule undergoing photoexcitation followed by energy dissipation as heat [6].

Source 6

Photochemical and Photophysical Properties of Benzophenone

- Antioxidant: Studies suggest benzophenone might possess some antioxidant properties. The mechanism is not fully understood but may involve scavenging free radicals [7].

Additionally, benzophenone can undergo photolysis when exposed to ultraviolet light, leading to the formation of hydroxylated derivatives like 3-hydroxybenzophenone and 4-hydroxybenzophenone. These reactions often generate reactive oxygen species that can further react with other compounds .

Benzophenone can be synthesized through several methods:

- Friedel-Crafts Acylation: This method involves reacting benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Copper-Catalyzed Oxidation: Diphenylmethane is oxidized in the presence of air using copper catalysts.

- Laboratory Route: A reaction between benzene and carbon tetrachloride followed by hydrolysis of the resulting diphenyldichloromethane.

- Pyrolysis of Calcium Benzoate: This less common method involves heating calcium benzoate .

Benzophenone has diverse applications across various industries:

- Photoinitiator: Used in ultraviolet curing applications for inks and coatings.

- Additive: Acts as a UV blocker in plastic packaging and cosmetics to prevent degradation from UV exposure.

- Perfume Fixative: Enhances the stability of fragrances in personal care products.

- Solvent Purification: Employed alongside sodium to indicate moisture-free conditions during solvent drying processes .

Recent studies have focused on benzophenone's interactions with biological molecules and its photochemical behavior. For instance, research has shown that hydrogen bonding between triplet-state benzophenone and phenolic compounds can accelerate hydrogen-atom abstraction reactions. Additionally, studies have indicated that benzophenone can generate reactive oxygen species upon UV irradiation, which may contribute to its biological activity and potential toxicity .

Benzophenone shares structural similarities with several other compounds. Below is a comparison highlighting its unique features:

| Compound | Structure | Unique Features |

|---|---|---|

| Flavonoids | Polyphenolic compounds | Known for antioxidant properties; different functional groups affect solubility and reactivity. |

| Phenylacetone | Aromatic ketone | Used primarily in organic synthesis; lacks the dual aromatic rings present in benzophenone. |

| Diphenylmethane | Simple aromatic hydrocarbon | Lacks the carbonyl group; primarily used as a solvent rather than for photochemical applications. |

| 4-Hydroxybenzophenone | Hydroxylated derivative | Exhibits enhanced biological activity; used in sunscreen formulations due to UV absorption properties. |

Benzophenone stands out due to its dual aromatic structure and significant role as a photosensitizer, which differentiates it from other similar compounds that may not exhibit such extensive reactivity or biological interaction potential .

X-ray Diffraction Studies of Monoclinic Crystal Systems

Benzophenone exhibits polymorphic behavior, crystallizing in two distinct forms that have been extensively characterized through X-ray diffraction studies [1] [2] [3]. The compound was historically the first organic molecular material identified as polymorphic [1] [3]. The stable orthorhombic α-form crystallizes in space group P2₁2₁2₁ with unit cell parameters a = 10.28 Å, b = 12.12 Å, and c = 7.99 Å, exhibiting a melting point of 321 K [1] [3].

The metastable β-form presents a monoclinic crystal system with space group C2/c [1] [2] [3]. Comprehensive structural determinations have been performed using both X-ray powder diffraction and single crystal studies, revealing unit cell parameters of a = 16.22 Å, b = 8.15 Å, c = 16.33 Å, and β = 112.91° at 223 K [2] [3]. This metastable polymorph can be obtained from supercooled melts at approximately 243 K and exhibits a lower melting point range of 297-299 K [1] [2] [3].

Independent structure determinations via both computational systematic search procedures and conventional single-crystal diffraction methods have confirmed the qualitative similarity of the structures derived from different techniques [3]. The metastable phase crystallographic data obtained at room temperature and 223 K demonstrate excellent consistency, validating the reliability of these structural characterizations [2] [3].

Hydrogen Bonding Networks in Solid-State Configurations

The solid-state configurations of benzophenone reveal complex hydrogen bonding networks that significantly influence its crystalline architecture [4] [5]. Investigations of benzophenone incorporated within supramolecular frameworks demonstrate that hydrogen bonding occurs between the benzophenone carbonyl group and bridging water molecules [4]. These interactions form critical structural motifs that stabilize the crystal lattice.

In protic solvents, benzophenone exhibits hydrogen-bonding interactions with solvent molecules that modify its intersystem crossing rates [5]. The hydrogen-bonding interaction increases the time constant for intersystem crossing from less than 200 femtoseconds to 1.7 ± 0.2 picoseconds in methanol [5]. Spectroscopic evidence suggests that the preferred pathway for intersystem crossing involves the S₁(nπ) to T₂(ππ) states, with the rate of internal conversion controlled by solvent quenching of excess vibrational energy [5].

The benzophenone carbonyl group serves as a hydrogen bond acceptor in solid-state configurations, forming networks with water molecules and other protic species [4]. These hydrogen bonding patterns contribute to the observed polymorphic behavior and influence the thermal stability of different crystalline forms [6].

Spectroscopic Profiles

UV-Vis Absorption Characteristics

Benzophenone demonstrates characteristic ultraviolet-visible absorption properties that reflect its electronic structure and photophysical behavior [7] [8]. The compound absorbs ultraviolet radiation in the wavelength range of 280-340 nanometers, with the absorption maximum occurring at approximately 340 nanometers [5] [8]. This absorption corresponds to the n→π* transition at the band center, which represents a critical photophysical process in benzophenone [5].

Computational studies using density functional theory and time-dependent density functional theory methods have revealed that the main electronic transitions in the ultraviolet A and ultraviolet B ranges exhibit π→π* character, with the major transition being the highest occupied molecular orbital to lowest unoccupied molecular orbital transition [8] [9]. The absorption maxima obtained from theoretical calculations demonstrate excellent agreement with experimental absorption bands [8] [9].

The ultraviolet absorption mechanism involves the excitation of benzophenone from its ground state to excited singlet states, followed by efficient intersystem crossing to triplet states [5]. Benzophenone crosses from the S₁ state into the triplet state with nearly 100% yield, making it an effective photosensitizer in photochemical applications [10]. The resulting diradical character in the excited state enables hydrogen atom abstraction from suitable donors to form ketyl radicals [10].

Fourier-Transform Infrared (FTIR) Spectral Signatures

The infrared spectroscopic profile of benzophenone provides detailed information about its vibrational modes and functional group characteristics [11] [12] [13]. The most prominent feature in the Fourier-transform infrared spectrum is the carbonyl stretching vibration, which appears in the range of 1659-1700 cm⁻¹ [11] [12] [13]. This frequency range is characteristic of conjugated aromatic ketones, where the C=O stretching is influenced by conjugation with the benzene rings [12].

Aromatic carbon-hydrogen stretching vibrations are observed in the range of 3000-3100 cm⁻¹, indicating the presence of hydrogen atoms bonded to carbon atoms in the aromatic rings [11] [13]. The characteristic carbon-carbon-carbon stretching vibration of benzophenone appears at 1264 cm⁻¹, which is typical for diaryl ketones and distinguishes them from mixed ketones [12].

Comprehensive vibrational analyses using isotopically labeled derivatives, including benzophenone-d₁₀ and benzophenone-¹⁸O, have enabled precise assignment of fundamental frequencies [13]. Ab initio molecular orbital calculations at various levels of theory, including Hartree-Fock with 3-21G, 6-31G, and 6-31G** basis sets, show best agreement with experimental data using the 6-31G basis set, with a mean deviation of 25.4 cm⁻¹ [13].

Raman Excitation Profiles and Vibrational Modes

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, offering insights into the molecular dynamics and electronic structure of benzophenone [14] [15] [13]. The Raman spectrum exhibits characteristic bands for the carbonyl stretching vibration at approximately 1659 cm⁻¹, consistent with the infrared observations [15] [13].

Phenyl ring vibrational modes appear in the range of 1600-1450 cm⁻¹, corresponding to aromatic ring breathing and stretching vibrations [14] [13]. Detailed Raman studies of benzophenone and its radical anion demonstrate significant changes in vibrational frequencies upon single-electron reduction [15]. The carbonyl vibration shows a dramatic shift from 1659 cm⁻¹ in the neutral form to 1403 cm⁻¹ in the radical anion, reflecting the population of an antibonding π* orbital [15].

Most internal vibrations of the benzene rings appear as pairs of bands with closely spaced frequencies, corresponding to symmetric in-phase and asymmetric out-of-phase modes [16]. The vibrational analysis reveals that the dihedral angle between the central molecular framework and the phenyl rings significantly influences the vibrational transitions [16]. Normal coordinate analysis suggests an optimal dihedral angle of 35° for the final force field calculations [16].

Thermodynamic Parameters

Phase Transition Behavior: Melting and Boiling Points

Benzophenone exhibits well-defined phase transition characteristics that reflect its molecular structure and intermolecular interactions [10] [17] [6]. The compound has a melting point of 48.5°C (321.6 K) and a boiling point of 305.4°C (578.5 K) under standard atmospheric conditions [10] [18] [19]. These thermal properties demonstrate the compound's solid state at room temperature and its relatively high volatility compared to other aromatic ketones.

Extensive thermogravimetric analysis reveals that benzophenone maintains thermal stability up to temperatures exceeding 320°C before decomposition begins [20]. The phase behavior includes multiple distinct states observable within the temperature range of 77-293 K: glassy, supercooled liquid, and both α- and β-crystalline phases [6]. During isobaric heating, benzophenone glass transitions to a viscous supercooled liquid, which subsequently crystallizes into the metastable β-modification before undergoing a monotropic phase transition β→α [6].

The National Institute of Standards and Technology database reports an average boiling point of 550 ± 100 K based on multiple experimental determinations, while the fusion melting point averages 321.2 ± 0.7 K across 23 independent measurements [17]. These values demonstrate excellent reproducibility and establish reliable reference points for thermal analysis applications.

Solubility Dynamics in Polar/Nonpolar Solvents

The solubility behavior of benzophenone in various solvents follows predictable patterns based on polarity and intermolecular interaction principles [21] [22] [23]. Benzophenone exhibits essentially complete insolubility in water, with solubility less than 0.1 g per 100 mL at 25°C [21] [23] [20]. This insolubility results from the predominantly nonpolar character of the molecule, despite the presence of the polar carbonyl group [22] [23].

In polar protic solvents, benzophenone demonstrates variable solubility depending on the specific solvent characteristics [21]. The compound shows good solubility in ethanol (100 mg/mL) and methanol, where hydrogen bonding between the carbonyl oxygen and protic solvent molecules facilitates dissolution [21] [18]. Conversely, benzophenone exhibits excellent solubility in nonpolar aromatic solvents such as benzene, particularly when warmed, and in polar aprotic solvents including chloroform, dichloromethane, and ethyl acetate [21].

The Friedel-Crafts acylation reaction remains the most established and widely utilized method for benzophenone synthesis, representing a cornerstone approach in diarylcarbonyl preparation [1] [2] [3]. This electrophilic aromatic substitution reaction involves the formation of a carbon-carbon bond between an aromatic ring and an acyl group, proceeding through a well-characterized mechanistic pathway that has been extensively studied both experimentally and theoretically [4] [5].

Mechanistic Framework

The fundamental mechanism of Friedel-Crafts acylation for benzophenone synthesis proceeds through a three-step process [4] [6]. The initial step involves the formation of an acylium ion through coordination of the Lewis acid catalyst (typically aluminum chloride) with benzoyl chloride. This coordination activates the acyl chloride, leading to heterolytic cleavage of the carbon-chlorine bond and generation of the resonance-stabilized acylium cation [5]. The acylium ion exhibits enhanced electrophilicity due to resonance stabilization from the carbonyl group, making it highly reactive toward aromatic nucleophiles [6].

In the second step, the electrophilic acylium ion attacks the electron-rich benzene ring, forming a sigma complex (Wheland intermediate). This step represents the rate-determining step in many cases, particularly when dealing with deactivated aromatic substrates [5]. The final step involves deprotonation of the Wheland intermediate by the chloride ion, restoring aromaticity and regenerating the Lewis acid catalyst [4].

Density functional theory studies have provided detailed insights into the energetics of this transformation. Research by Melissen and colleagues demonstrated that the formation of the acylium ion constitutes the rate-determining step, with activation energies varying significantly based on the electronic nature of the aromatic substrate [5]. For benzene acylation with benzoyl chloride using aluminum chloride catalyst, the overall reaction exhibits excellent efficiency under optimized conditions.

Traditional Synthetic Approaches

The classical method employs benzoyl chloride and benzene in the presence of stoichiometric amounts of anhydrous aluminum chloride, achieving yields of approximately 66% [3] [7]. However, significant improvements have been realized through process optimization. The utilization of catalytic amounts of iron trichloride under reflux conditions has been shown to increase yields to 85%, demonstrating the importance of reaction parameter optimization [1].

An alternative approach involves the carbon tetrachloride route, where benzene reacts with carbon tetrachloride in the presence of aluminum chloride to form dichlorodiphenylmethane, followed by steam hydrolysis to yield benzophenone [7]. This method achieves comparable yields of 85% but requires additional hydrolysis steps, making it less atom-economical than direct acylation approaches.

Advanced Catalyst Systems

Recent developments in ionic liquid technology have revolutionized Friedel-Crafts acylation efficiency [8] [9]. The binary ionic liquid system consisting of 1-butyl-3-methylimidazolium chloride and iron trichloride (BmimCl-FeCl3) functions as both catalyst and solvent, achieving remarkable yields up to 97% while significantly reducing reaction times [8] [9]. This system demonstrates superior catalytic activity compared to conventional aluminum chloride systems and offers the advantage of easy product isolation and catalyst recyclability.

Comparative studies reveal that the BmimCl-FeCl3 system exhibits much higher catalytic activity than BmimCl-AlCl3 or BmimCl-ZnCl2 alternatives [9]. The enhanced performance is attributed to the dual role of the ionic liquid as both reaction medium and catalyst, providing optimal conditions for acylium ion formation and stabilization.

Substrate Scope and Limitations

The Friedel-Crafts acylation route demonstrates broad substrate tolerance, accommodating various substituted benzene derivatives [10]. However, the electronic nature of substituents significantly influences reaction efficiency. Electron-donating groups facilitate the reaction, while electron-withdrawing substituents can dramatically reduce yields or completely inhibit the transformation [1] [11].

Studies of substituted benzophenone synthesis reveal that yields vary from 60-90% depending on the substitution pattern [10]. Para-directing substituents generally provide higher yields and better regioselectivity compared to meta-directing groups. The reaction demonstrates excellent compatibility with alkyl, alkoxy, and halogen substituents, making it suitable for diverse synthetic applications.

Table 1: Friedel-Crafts Acylation Routes for Benzophenone Synthesis

| Method | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoyl chloride + Benzene | AlCl₃ (stoichiometric) | Ambient temp, excess Lewis acid | 66 | [3] [7] |

| Benzoyl chloride + Benzene (optimized) | AlCl₃ (catalytic) | 1% FeCl₃, reflux temp | 85 | [1] |

| Carbon tetrachloride route | AlCl₃ + hydrolysis | High temp, steam hydrolysis | 85 | [7] |

| Ionic liquid system (BmimCl-FeCl₃) | BmimCl-FeCl₃ | Short reaction time, dual catalyst-solvent | 97 | [8] [9] |

| Ionic liquid system (BmimCl-AlCl₃) | BmimCl-AlCl₃ | Moderate activity | 75-85 | [8] [9] |

| Continuous flow microreactor | AlCl₃ | Controlled flow, optimized heat transfer | 78 | [12] |

| Substituted benzene derivatives | AlCl₃/FeCl₃ | Variable depending on substituent | 60-90 | [10] |

Metal-Catalyzed Carbonylative Coupling Strategies

Metal-catalyzed carbonylative coupling reactions represent a powerful and versatile approach for diarylcarbonyl synthesis, offering complementary reactivity to traditional Friedel-Crafts methods [13] [14] [15]. These transformations utilize transition metal catalysis to facilitate the incorporation of carbon monoxide into organic frameworks, enabling the construction of ketone functionalities through diverse mechanistic pathways.

Palladium-Catalyzed Oxidative Carbonylation

Palladium catalysis has emerged as the predominant approach for carbonylative diaryl ketone synthesis, with multiple catalyst systems demonstrating exceptional performance [13] [16]. The oxidative carbonylation of arylboronic acids represents a particularly attractive methodology, proceeding under mild conditions with atmospheric carbon monoxide pressure [13] [16].

The mechanism involves initial oxidation of palladium(0) to palladium(II) by silver nitrate or other oxidants, followed by transmetalation with arylboronic acid [13]. Carbon monoxide insertion into the palladium-carbon bond generates an acyl-palladium intermediate, which undergoes a second transmetalation with another equivalent of arylboronic acid. Reductive elimination affords the desired diaryl ketone while regenerating the palladium(0) catalyst [13].

Systematic optimization studies have identified Pd(PPh₃)₄ as the optimal precatalyst, with DPPP serving as an effective ligand [13] [16]. Under optimized conditions using acetone as solvent at 40°C, phenylboronic acid conversion to benzophenone proceeds with yields ranging from 31-72%, depending on reaction parameters [13]. The addition of silver nitrate as oxidant proves essential for efficient catalysis, with optimal loading of one equivalent relative to substrate [13].

Recent advances have demonstrated remarkable improvements in efficiency. The combination of Pd(PPh₃)₄ (2 mol%) with DPPP ligand (4 mol%) and silver nitrate oxidant achieves yields up to 72% for benzophenone synthesis from phenylboronic acid [13] [16]. This system operates effectively at atmospheric CO pressure, making it highly practical for laboratory applications.

Nickel-Catalyzed Approaches

Nickel catalysis offers an economically attractive alternative to palladium systems, with recent developments demonstrating excellent efficiency for diaryl ketone synthesis [17]. The nickel-catalyzed molybdenum-promoted carbonylative coupling of aryl iodides proceeds under CO-gas-free conditions, utilizing molybdenum hexacarbonyl as the carbon monoxide source [17].

This transformation exhibits remarkable functional group tolerance and provides moderate to excellent yields (60-85%) under mild conditions [17]. The synergistic effect between nickel and molybdenum catalysts enables efficient CO transfer and subsequent ketone formation. The reaction mechanism involves initial oxidative addition of the aryl iodide to nickel(0), followed by CO insertion from molybdenum hexacarbonyl and final coupling with the second aryl partner [17].

Rhodium-Catalyzed CO-Free Systems

Rhodium catalysis has enabled innovative CO-gas-free carbonylation strategies, utilizing aldehydes as carbon monoxide surrogates [18] [19]. This approach addresses safety and handling concerns associated with CO gas while maintaining excellent synthetic utility [18].

The rhodium-catalyzed system operates through a dual catalytic mechanism involving aldehyde decarbonylation and subsequent carbonylative coupling [18]. The reaction of aryl iodides with aldehydes in the presence of [RhCl(cod)]₂ and appropriate phosphine ligands achieves yields ranging from 48-95% depending on substrate compatibility [18].

Mechanistic studies reveal that rhodium complexes facilitate aldehyde decarbonylation to generate rhodium-carbonyl species, which subsequently participate in carbonylative aryl iodide coupling [18]. This methodology offers particular advantages for substrates sensitive to CO gas exposure and provides access to unsymmetrical diaryl ketones through judicious choice of aldehyde and aryl halide partners.

Iron and Cobalt Systems

First-row transition metals have gained attention as sustainable alternatives to precious metal catalysts [15]. The combination of iron pentacarbonyl and dicobalt octacarbonyl enables carbonylative homocoupling of aryl halides under atmospheric CO pressure [15].

These systems demonstrate moderate efficiency (40-70% yields) but offer significant cost advantages and reduced environmental impact compared to palladium alternatives [15]. The reaction proceeds through synergistic catalysis, with both metal carbonyls contributing to the overall transformation through complementary mechanistic pathways.

Table 2: Metal-Catalyzed Carbonylative Coupling Methods

| Metal Catalyst | Substrate Type | CO Source | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/DPPP | Arylboronic acids | CO gas (1 atm) | 31-72 | 20 h | [13] [16] |

| Pd(PPh₃)₄ | Arylboronic acids | CO gas (1 atm) | 65-93 | 4-8 h | [20] |

| PdCl₂(MeCN)₂ | Aryl iodides | CO gas | 45-78 | 6-12 h | [17] |

| Ni/Mo system | Aryl iodides | Mo(CO)₆ | 60-85 | 3-6 h | [17] |

| [RhCl(cod)]₂/dppp | Aldehydes as CO source | Aldehydes (CO-free) | 48-95 | 2-10 h | [18] |

| Fe(CO)₅/Co₂(CO)₈ | Aryl halides | CO gas | 40-70 | Seconds (MW) | [15] |

| Pd(thianthrenium system) | Arenes + arylboronic acids | CO gas | 75-95 | 2-4 h | [21] [22] |

Green Chemistry Approaches in Industrial-Scale Production

The implementation of green chemistry principles in benzophenone synthesis has become increasingly important for industrial applications, driven by environmental regulations and sustainability considerations [12] [23] [24]. Modern approaches focus on reducing waste generation, eliminating hazardous reagents, and improving energy efficiency while maintaining high synthetic efficiency.

Continuous Flow Technology

Continuous flow microreactor technology represents a significant advancement in sustainable benzophenone production [12]. This approach utilizes precise control of reaction parameters including temperature, residence time, and reagent mixing to optimize reaction efficiency while minimizing waste generation [12].

The continuous flow synthesis of benzophenone derivatives employs Grignard reagents and acyl chlorides in environmentally benign solvents such as 2-methyltetrahydrofuran [12] [25]. This bio-derived solvent offers excellent recyclability and reduced environmental impact compared to traditional ethereal solvents [12]. The system achieves productivity of 3.16 g/hour for benzophenone derivatives with yields of 78-85% [12] [25].

Key advantages include enhanced heat and mass transfer, reduced reaction times, improved safety through continuous processing, and elimination of scale-up effects that plague batch processes [12]. The ability to recycle 2-methyltetrahydrofuran solvent significantly reduces waste generation and operating costs, making this approach highly attractive for industrial implementation [12].

Ionic Liquid Systems

Room temperature ionic liquids have emerged as green alternatives to conventional organic solvents in benzophenone synthesis [8] [9]. These systems offer unique advantages including negligible vapor pressure, thermal stability, and recyclability that address major environmental concerns associated with volatile organic compounds [8].

The BmimCl-FeCl₃ ionic liquid system demonstrates exceptional performance, achieving yields up to 97% while serving dual roles as both catalyst and solvent [8] [9]. This eliminates the need for additional solvents and enables straightforward product isolation through simple extraction procedures [9]. The ionic liquid can be recovered and reused multiple times without significant activity loss, contributing to overall process sustainability [8].

Environmental benefits include elimination of volatile organic compound emissions, reduced energy requirements for solvent recovery, and minimization of catalyst waste through recyclability [8] [9]. These systems have demonstrated scalability potential, making them attractive for industrial implementation [9].

Photochemical Approaches

Photochemical synthesis methodologies harness renewable solar energy for benzophenone transformations, representing an inherently sustainable approach [26] [27]. The photoreduction of benzophenone using ethanol as a green solvent demonstrates the potential for environmentally benign synthetic routes [26] [27].

This methodology utilizes sunlight-induced UV radiation to promote free radical reactions, eliminating the need for harsh chemical reagents or high-temperature conditions [26]. The use of ethanol as an alternative to isopropanol provides additional environmental benefits through reduced toxicity and improved biodegradability [26] [27].

While yields are moderate (approximately 72%), the elimination of hazardous reagents and utilization of renewable energy sources make this approach highly attractive from a sustainability perspective [26] [27]. Future developments may focus on optimizing photochemical efficiency and developing flow photoreactors for continuous processing [26].

Alkali-Based Green Routes

Alternative synthetic routes utilizing alkali treatment of readily available starting materials offer significant environmental advantages over traditional Friedel-Crafts methods [24]. The treatment of 1,1-bis(aryl)-2,2,2-trichloroethanol with alkali provides benzophenone derivatives in high yields (85-90%) without the environmental pollution associated with large quantities of aluminum chloride and chromic acid [24].

This methodology addresses major environmental concerns including elimination of heavy metal waste, reduction of acid waste streams, and simplification of purification procedures [24]. The starting materials are industrially available at low cost, making this approach economically attractive for large-scale production [24].

Water-Based Systems

Aqueous reaction media represent the ultimate green solvent system, offering advantages in terms of safety, cost, and environmental impact [23]. Recent developments in organocatalyst-controlled synthesis enable benzophenone derivative preparation in water-based systems [23].

These methodologies utilize cascade benzannulation reactions under mild aqueous conditions to construct complex benzophenone frameworks [23]. While yields are moderate (60-80%), the elimination of organic solvents and harsh reaction conditions provides significant environmental benefits [23]. The operational simplicity and broad functional group tolerance make these approaches suitable for diverse synthetic applications [23].

Carbon Dioxide Utilization

The utilization of carbon dioxide as a C1 building block represents an emerging approach for sustainable benzophenone synthesis [28]. Photocatalytic systems incorporating cobalt, copper, and palladium in metal-organic frameworks enable CO₂ reduction to carbon monoxide, which subsequently participates in carbonylative coupling reactions [28].

This approach achieves dual environmental benefits through CO₂ utilization and renewable energy harvesting via photocatalysis [28]. Yields of 87-90% for benzophenone derivatives demonstrate the synthetic utility of this methodology [28]. While still in early development stages, this approach represents a promising direction for truly sustainable diaryl ketone synthesis [28].

Table 3: Green Chemistry Approaches in Benzophenone Synthesis

| Method | Green Features | Environmental Benefits | Yield (%) | Reference |

|---|---|---|---|---|

| Continuous flow microreactor | Solvent recycling, high efficiency | Reduced waste, energy efficiency | 78-85 | [12] |

| Ionic liquid systems | Reusable catalyst-solvent, no volatile organics | Elimination of volatile solvents | 75-97 | [8] [9] |

| Photochemical reduction | Sunlight activation, ethanol solvent | Renewable energy source | 72 | [26] [27] |

| Alkali treatment route | No chromic acid/AlCl₃ pollution | Pollution prevention | 85-90 | [24] |

| Water-based processes | Aqueous medium, mild conditions | Reduced toxicity | 60-80 | [23] |

| CO₂ as C1 source | CO₂ utilization, photocatalysis | Carbon utilization | 87-90 | [28] |

| Organocatalyst systems | Metal-free, cascade reactions | Atom economy | 57-75 | [23] [29] |

Purity

Physical Description

Dry Powder, Liquid; Dry Powder; Liquid; Pellets or Large Crystals, Liquid; Other Solid; NKRA; Pellets or Large Crystals

White solid with sweet, rose-like odor; [Hawley] White crystalline solid with a pleasant odor; [MSDSonline]

Solid

WHITE CRYSTALS WITH FLOWERY ODOR.

white rhombic crystals or flakes with a mild powdery floral odour

White solid with flowery odor.

Color/Form

Rhombic prisms (stable form), monoclinic prisms (labile form), white crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

305.9 °C

305.00 to 307.00 °C. @ 760.00 mm Hg

305 °C

583 °F

Flash Point

146 °C

Heavy Atom Count

Vapor Density

Density

1.111 g/cu cm at 18 °C

Relative density (water = 1): 1.1

1.085

LogP

3.18 (LogP)

3.18

log Kow = 3.18

3.38

3.39

Odor

Sweet, rose-like odo

Decomposition

>320 °C

Appearance

Melting Point

48.5 °C

Melting point: 47 °C (gamma-Benzophenone)

26 °C

119 °F

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 84 of 4641 companies. For more detailed information, please visit ECHA C&L website;

Of the 48 notification(s) provided by 4557 of 4641 companies with hazard statement code(s):;

H373 (37.2%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (78.6%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Other CAS

84-65-1

Absorption Distribution and Excretion

/The authors/ gave /benzophenone/ orally ... (100 or 400 mg/kg) ... once per day for 3 days, to ovariectomized Sprague-Dawley (SD) rats, and all rats were killed 24 h after being given the last dose. ... At 24 hr after the last dose, the mean serum concentrations of benzophenone, benzhydrol and p-hydroxybenzophenone in the high-dosed rats were 10.4+/-1.0, 1.5+/-0.3, and 0.7+/-0.2 (mean +/- SE) umol/L, respectively, whereas in the serum of low-dosed rats these compounds were not detected. When a single oral administration of benzophenone (100 or 400 mg/kg) was given to intact female rats, serum concentrations of benzophenone, benzhydrol and p-hydroxybenzophenone increased in a dose-dependent manner 6 hr later. ...

... The percutaneous absorption of the fragrances benzyl acetate and five other benzyl derivatives (benzyl alcohol, benzyl benzoate, benzamide, benzoin and benzophenone) was determined in vivo in monkeys. Absorption through occluded skin was high for all cmpd (approx 70% of the applied dose in 24 hr) and no significant differences between the values for the different cmpd were observed. No correlations were seen between skin penetration of these cmpd and their octanol-water partition coefficients. Under unoccluded conditions skin penetration of the fragrances was reduced and there was great variability between cmpd, presumably because of variations in the rates of evaporation from the site of application.

Metabolism Metabolites

The results from recent studies show that some benzophenones (BPs) and their hydroxylated metabolites can function as weak estrogens (E2) in the environment. However, little is known about the structure-activity relationship of these molecules. We have examined the effects of exposure to ten different BPs on the proliferation of estrogen receptor (ER)-positive breast cancer cells and on the transcriptional activity of E2-target genes. We analyzed two genes that are tightly linked with estrogen-mediated proliferation, the CXCL12 and amphiregulin genes and two classical estrogen-responsive genes, the pS2 and progesterone receptor. Significant differences in the BPs efficiency to induce cell proliferation and endogenous E2-target gene expressions were observed. Using ERE-, Sp1-, AP1- and C3-reporter genes that contain different ER-binding sites in their promoter, we also showed significant differences in the BPs efficiency in activation of the ER transactivation. Together, our analyzes showed that the most active molecule is 4-hydroxy-BP. Docking analysis of the interaction of BPs in the ligand-binding pocket of ERa suggests that the minimum structural requirement for the estrogenic activity of BPs is a hydroxyl (OH) group in the phenyl A-ring that allows interaction with Glu-353, Arg-394 or Phe-404, which enhances the stability between BPs and ERa. Our modeling also indicates a loss of interaction between the OH groups of the phenyl B-ring and His-524. In addition, the presence of some OH groups in the phenyl B-ring can create repulsion forces, which may constrain helix 12 in an unfavorable position, explaining the differential estrogenic effects of BPs. These results, together with our analysis of BPs for their potency in activation of cell proliferation and ER-mediated transcription, report an improved understanding of the mechanism and structure-activity relationship of BPs. /benzophenones/

Benzophenone's main metabolic pathway in the rabbit is by reduction to benzhydrol, which is excreted in urine conjugated with glucoronic acid. Small amount (1%) is converted to p-hydroxybenzophenone following oral administration to rats. No p-hydroxybenzohydrol was detected in urine or feces.

Benzophenone is a known human metabolite of cinnarizine.

Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

Biological Half Life

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Uv absorbe

Methods of Manufacturing

Prepared by the Friedel-Crafts ketone synthesis from benzene and benzoyl chloride in the presence of AlCl3 ... By decarboxylation of o-benzoylbenzoic acid in the presence of copper catalyst.

General Manufacturing Information

Construction

Paint and Coating Manufacturing

Adhesive Manufacturing

Not Known or Reasonably Ascertainable

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Printing and Related Support Activities

Plastics Product Manufacturing

Printing Ink Manufacturing

All Other Chemical Product and Preparation Manufacturing

Methanone, diphenyl-: ACTIVE

Purification: crystallization from alcohol.

Benzophenone-1, -3, -4, -5, -9 and-11 are compounds made from 2-hydroxybenzophenone. These compounds are powders. In cosmetics and personal care products, Benzophenone-1 and Benzophenone-3 are used mostly in the formulation of nail polishes and enamels. These Benzophenone ingredients are also used in bath products, makeup products, hair products, sunscreens and skin care products. /Benzophenones/

Benzophenone can migrate to food from packaging printed with UV-cured inks, either by direct contact or by benzophenone vapors.

Analytic Laboratory Methods

Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: benzophenone; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.1 ug/L.

Clinical Laboratory Methods

Storage Conditions

Benzophenone should be stored under cool, dry conditions. A temperature above 45 °C should be avoided (risk of caking).

Interactions

Dates

Potentiation of lethal and sub-lethal effects of benzophenone and oxybenzone by UV light in zebrafish embryos

Yueyang Zhang, Prachi Shah, Fan Wu, Peipei Liu, Jing You, Greg GossPMID: 33887502 DOI: 10.1016/j.aquatox.2021.105835

Abstract

Benzophenones are widely used as organic UV filters in many personal care products, especially sunscreen, to protect humans from UV radiation. The increasing use of benzophenone class UV filters has raised concerns about the potential effects on the aquatic environment. These organic UV filters are designed to absorb UV light. However, to date, studies have not considered the potential of UV light to potentiate the toxicity of benzophenones in aquatic organisms. In this study using zebrafish embryos, we assessed the median lethal concentration (LC) and sub-lethal effects of benzophenone and oxybenzone either under natural levels of UV light or under laboratory light conditions. The LC

value in zebrafish embryos under both light conditions of oxybenzone was lower when compared to benzophenone. Interestingly, UV light significantly decreased the LC

values (increased toxicity) of both benzophenone and oxybenzone. The presence of UV light induced a significant increase in hydroxyl radical formation and this was reflected in both increased SOD activity and lipid peroxidation in oxybenzone treated groups. Exposure to either benzophenone or oxybenzone also delayed hatching between 60 and 96 hpf when comparing to the control group while UV exposure further delayed hatching only in oxybenzone-exposed embryos. The results demonstrate the importance of involving UV light in toxicity testing for UV filters and provide much-need information on the UV-induced toxicity of benzophenone and oxybenzone under ecologically realistic conditions.

Fate of Benzophenone, Benzophenone-3 and Caffeine in Lab-Scale Direct River Water Treatment by Hybrid Processes

Minja Bogunović, Tijana Marjanović, Ivana Ivančev-TumbasPMID: 34444439 DOI: 10.3390/ijerph18168691

Abstract

Emerging microcontaminants benzophenone (BP), benzophenone-3 (BP-3) and caffeine (CF) are widely used anthropogenic markers from a group of pharmaceuticals and personal care products. They have different logD values and charges at neutral pH (2.96 neutral for BP; 3.65 negative and neutral for BP-3; 0.28 and neutral for CF). The goal of this study was to assess the efficacy of coagulation/flocculation/sedimentation (C/F/S), adsorption onto two types of powdered activated carbon (PAC)/sedimentation (PAC/S) and the combination of these two processes in different dosing sequences (PAC/C/F/S) and with/without ultrafiltration (powdered activated carbon/ultrafiltration-PAC/UF, coagulation/UF-CoA/UF) for the removal of selected micropollutants from river water. It was shown that the removal efficiency of benzophenones by coagulation depends on the season, while CF was moderately removed (40-70%). The removal of neutral BP by two PACs unexpectedly differed (near 40% and ˃93%), while the removal of BP-3 was excellent (>95%). PACs were not efficient for the removal of hydrophilic CF. Combined PAC/C/F/S yielded excellent removal for BP and BP-3 regardless of PAC type only when the PAC addition was followed by C/F/S, while C/F/S efficiency for CF diminished. The combination of UF with PAC or coagulant showed also high efficacy for benzophenones, but was negligible for CF removal.Visible-Light-Driven and Self-Hydrogen-Donated Nanofibers Enable Rapid-Deployable Antimicrobial Bioprotection

Fan Wu, Peiwen He, Xinyi Chang, Wenling Jiao, Lifang Liu, Yang Si, Jianyong Yu, Bin DingPMID: 33656273 DOI: 10.1002/smll.202100139

Abstract

The novel coronavirus SARS-CoV-2 has prompted a worldwide pandemic and poses a great threat to public safety and global economies. Most present personal protective equipment (PPE) used to intercept pathogenic microorganisms is deficient in biocidal properties. Herein, we present green nanofibers with effective antibacterial and antiviral activities that can provide sustainable bioprotection by continuously producing reactive oxygen species (ROS). The superiority of the design is that the nanofibers can absorb and store visible light energy and maintain the activity under light or dark environment. Moreover, the nanofibers can uninterruptedly release ROS in the absence of an external hydrogen donor, acting as a biocide under all weather conditions. A facile spraying method is proposed to rapidly deploy the functional nanofibers to existing PPE, such as protective suits and masks. The modified PPE exhibit stable ROS production, excellent capacity for storing activity potential, long-term durability, and high bactericidal (>99.9%) and viricidal (>99.999%) efficacies.Synthesis, characterization, anti-inflammatory and anti-Helicobacter pylori activities of novel benzophenone tetracarboxylimide benzoyl thiourea cross-linked chitosan hydrogels

Nadia A Mohamed, Nahed A Abd El-Ghany, Marwa M Abdel-AzizPMID: 33878358 DOI: 10.1016/j.ijbiomac.2021.04.095

Abstract

Chitosan (Cs) was cross-linked with four various quantities of 4,4'-(5,5'‑carbonylbis(1,3-dioxoisoindoline-5,2-diyl))dibenzoyl isothiocyanate. Elemental analysis, FTIR andH NMR spectroscopy assured that the amino groups of chitosan reacted with the isothiocyanate groups of the cross-linker producing four new hydrogels namely as BBTU-Cs-1, BBTU-Cs-2, BBTU-Cs-3, and BBTU-Cs-4 according to the increment of their cross-linking content, respectively. SEM showed their porous structures and XRD indicated their amorphous nature. Their swell ability increased with decreasing the medium pH value and with increasing cross-linking density. In comparison with the popular COX inhibitor Celecoxib, these hydrogels showed an inhibition activity towards COX enzymes with selective inhibition towards COX-2. Their inhibition activity could be arranged as follows: Celecoxib > BBTU-Cs-4 > BBTU-Cs-3 > BBTU-Cs-2 > BBTU-Cs-1. BBTU-CS-4 hydrogel exhibited a potent inhibition against COX-2 (IC

0.42 μg/ml) compared with that observed for the standard Celecoxib (IC

0.26 μg/ml). BBTU-Cs-4 is more potent against H. pylori compared to the other hydrogels. BBTU-Cs-4 at a concentration of 7.81 μg/ml is able to kill 100% of the H. pylori and exhibits a preferential ability to inhibit 89.35% of COX-2 than COX-1 (0%). These findings make BBTU-Cs-4 a promising anti-H. pylori and selective anti-inflammatory agent.

Synergistic bactericidal effects of pairs of photosensitizer molecules activated by ultraviolet A light against bacteria in plasma

Qinati Feyissa, Fei Xu, Zina Ibrahim, Ying Li, Kevin L Xu, Zihan Guo, Justen Ahmad, Jaroslav G VostalPMID: 33219568 DOI: 10.1111/trf.16180

Abstract

The current approach to reducing bacterial contamination in blood transfusion products is through detection or pathogen reduction methods, some of which utilize ultraviolet (UV) light photosensitizers. A small number of photosensitizers are being used as single agents in combination with UV light, but their efficacy can be limited against some pathogens. Benzophenone (BP) and vitamins B1, B6, and K3 have been identified as effective UVA photosensitizers for inactivation of bacteria. We evaluated whether combining pairs of photosensitizers in this group would have synergistic bactericidal effects on Gram-negative and Gram-positive bacteria.Bacteria species of Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Klebsiella pneumoniae were mixed with 0 to 100 mM concentrations of photosensitizers and exposed to UVA irradiation at 18 J/cm

to assess their bactericidal effects.

Single photosensitizers irradiated with UVA produced a range of bactericidal activity. When combined in pairs, all demonstrated some synergistic bactericidal effects with up to 4-log reduction above the sum of activities of individual molecules in the pair against bacteria in plasma. Photosensitizer pairs with BP had the highest synergism across all bacteria. With vitamin K3 in the pair, synergism was evident for Gram-positive but not for Gram-negative bacteria. Vitamin B1 and vitamin B6 had the least synergism. These results indicate that a combination approach with multiple photosensitizers may extend effectiveness of pathogen reduction in plasma.

Combining photosensitizers in pathogen reduction methods could improve bactericidal efficacy and lead to use of lower concentrations of photosensitizers to reduce toxicities and unwanted side effects.

Free available chlorine initiated Baeyer-Villiger oxidation: A key mechanism for chloroform formation during aqueous chlorination of benzophenone UV filters

Xinyi Zhang, Dongbin Wei, Xuefeng Sun, Chenzhong Bai, Yuguo DuPMID: 33011608 DOI: 10.1016/j.envpol.2020.115737

Abstract

Chloroform, a regulated disinfection by-product in water, is often generated during chlorination disinfection treatment. However, the formation of chloroform is heavily dependent on the molecular structures of precursors. Moreover, compounds containing ketone moiety are ubiquitous in water environments. However, it is unclear if they can generate chloroform during chlorination. In this study, 14 benzophenones (BPs), efficient and widely used UV filters, with different substituents were selected to explore chloroform formation during chlorination. All 14 BPs generated chloroform, with yields dependent on their molecular structures and operational conditions. Compounds 2,2',4,4'-tetrahydroxy-BP and benzophenone produced the highest and lowest chloroform of 0.313 and 0.013 g/g, respectively, corresponding to the fastest and slowest formation rate constants of 1.41 × 10and 2.71 × 10

min

. Alkaline conditions and high chlorine dosages were favorable to chloroform formation. Three reactions played key roles in chloroform formation from BPs: (1) chlorine initiated Baeyer-Villiger oxidation converted ketone moieties of BP molecules into esters; (2) the esters further underwent hydrolysis and formed phenolic and benzoic products; and (3) benzoic acids underwent decarboxylation and hydrolysis to form phenolic products. Subsequently, these phenolic products could further generate chloroform in the chlorination system. More importantly, BPs could generate chloroform in the ambient water matrices during practical chlorination treatment. This work emphasized the critical role of Baeyer-Villiger oxidation for chloroform formation, implying that pollutants containing aromatic ketone moieties generate chloroform during chlorination disinfection, and their potential risk should therefore be reviewed.

Multifunctional Reactive MALDI Matrix Enabling High-Lateral Resolution Dual Polarity MS Imaging and Lipid C═C Position-Resolved MS

Fabian Wäldchen, Franziska Mohr, Andreas H Wagner, Sven HeilesPMID: 32924439 DOI: 10.1021/acs.analchem.0c03150

Abstract

Local lipid variations in tissues are readily revealed with mass spectrometry imaging (MSI) methods, and the resulting lipid distributions serve as bioanalytical signatures to reveal cell- or tissue-specific lipids. Comprehensive MSI lipid mapping requires measurements in both ion polarities. Additionally, structural lipid characterization is necessary to link the lipid structure to lipid function. Whereas some structural elements of lipids are readily derived from high-resolution mass spectrometry (MS) and tandem-MS (MS), the localization of C

C double bonds (DBs) requires specialized fragmentation and/or functionalization methods. In this work, we identify a multifunctional matrix-assisted laser desorption/ionization (MALDI) matrix for spatially resolved lipidomics investigations that reacts with lipids in Paternò-Büchi (PB) reactions during laser irradiation facilitating DB-position assignment and allows dual-polarity high-resolution MALDI-MSI and MALDI MS

I studies. By screening 12 compounds for improved ionization efficiency in positive-/negative-ion mode and the functionalization yield compared to the previously introduced reactive MALDI matrix benzophenone, 2-benzoylpyridine (BzPy) is identified as the best candidate. The new matrix enables DB localization of authentic standards belonging to 12 lipid classes and helps to assign 133/58 lipid features in positive-/negative-ion mode from mouse cerebellum tissue. The analytical capabilities of BzPy as a multifunctional MALDI-MSI matrix are demonstrated by imaging endogenous and PB-functionalized lipids in mouse kidney sections with 7 μm lateral resolution in both ion modes. Tracking diagnostic lipid DB-position fragment ions in mouse pancreatic tissue with down to 10 μm pixel size allows us to identify the islets of Langerhans associated with lipid isomer upregulation and depletion.

Phytochemicals and Biological Activities of

Hosakatte Niranjana Murthy, Dayanand Dalawai, Yaser Hassan Dewir, Abdullah IbrahimPMID: 33276654 DOI: 10.3390/molecules25235690

Abstract

(Gaertn.) Desr. is an evergreen tree that yields edible fruits, oil, and resin. It is a source of "gamboge", a gum/resin that has a wide range of uses. The fruits, leaves, and seeds of this tree are rich in bioactive compounds, including xanthones, flavonoids, phenolic acids, organic acids, and terpenoids. Evidence from different studies has demonstrated the antioxidant, antifungal, antiviral, hepatoprotective, anticancer, anti-inflammatory, antibacterial, and larvicidal activities of the fruit, leaf, and seed extracts of. This review summarizes the information on the phytochemicals of

and the biological activities of its active constituents.

Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered

Anuwatchakij Klamrak, Jaran Nabnueangsap, Natsajee NualkaewPMID: 34066831 DOI: 10.3390/molecules26092779

Abstract

The synthesis of natural products byis a challenging alternative method of environmentally friendly minimization of hazardous waste. Here, we establish a recombinant

capable of transforming sodium benzoate into 2,4,6-trihydroxybenzophenone (2,4,6-TriHB), the intermediate of benzophenones and xanthones derivatives, based on the coexpression of benzoate-CoA ligase from

(BadA) and benzophenone synthase from

(GmBPS). It was found that the engineered

accepted benzoate as the leading substrate for the formation of benzoyl CoA by the function of BadA and subsequently condensed, with the endogenous malonyl CoA by the catalytic function of BPS, into 2,4,6-TriHB. This metabolite was excreted into the culture medium and was detected by the high-resolution LC-ESI-QTOF-MS/MS. The structure was elucidated by in silico tools: Sirius 4.5 combined with CSI FingerID web service. The results suggested the potential of the new artificial pathway in

to successfully catalyze the transformation of sodium benzoate into 2,4,6-TriHB. This system will lead to further syntheses of other benzophenone derivatives via the addition of various genes to catalyze for functional groups.

Metabolomic Profiling of Mango (

Roberto O Ybañez-Julca, Daniel Asunción-Alvarez, Ivan M Quispe-Díaz, Javier Palacios, Jorge Bórquez, Mario J Simirgiotis, Shagufta Perveen, Chukwuemeka R Nwokocha, Fredi Cifuentes, Adrián ParedesPMID: 33167456 DOI: 10.3390/molecules25215149

Abstract

Linn popularly known as mango is used in folk medicine to treat gastrointestinal disorders. The aim of this study was to identify the metabolomic composition of lyophilized extract of mango leaf (MIE), to evaluate the antioxidant activity on several oxidative stress systems (DPPH, FRAP, TBARS, and ABTS), the spasmolytic and antispasmodic activity, and intestinal protective effect on oxidative stress induced by HO

in rat ileum. Twenty-nine metabolites were identified and characterized based on their ultra-high-performance liquid chromatography (UHPLC) high-resolution orbitrap mass spectrometry, these include: benzophenone derivatives, xanthones, phenolic acids, fatty acids, flavonoids and procyanidins. Extract demonstrated a high antioxidant activity in in-vitro assays. MIE relaxed (

< 0.001) intestinal segments of rat pre-contracted with acetylcholine (ACh) (10

M). Pre-incubation of intestinal segments with 100 µg/mL MIE significantly reduced (

< 0.001) the contraction to H

O

. Similar effects were observed with mangiferin and quercetin (10

M;

< 0.05) but not for gallic acid. Chronic treatment of rats with MIE (50 mg/kg) for 28 days significantly reduced (

< 0.001) the H

O

-induced contractions. MIE exhibited a strong antioxidant activity, spasmolytic and antispasmodic activity, which could contribute to its use as an alternative for the management of several intestinal diseases related to oxidative stress.